(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid
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Overview
Description
®-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The biphenyl group adds hydrophobic character to the molecule, which can influence its interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Final Assembly: The protected amino acid is then coupled with the biphenyl group under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products
Oxidation: Biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Diagnostic Tools: Used in the synthesis of peptide-based diagnostic agents.
Industry
Material Science: Explored for its use in the development of new materials with specific properties.
Biotechnology: Applied in various biotechnological processes, including enzyme immobilization and biosensor development.
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid depends on its application. In peptide synthesis, it acts as a protected amino acid building block. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The biphenyl group can influence the compound’s hydrophobic interactions, affecting its binding to other molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)-4-(biphenyl-4-yl)butanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
®-3-(Cbz-amino)-4-(biphenyl-4-yl)butanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc Group: The Fmoc group is unique in its ability to be removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
Biphenyl Group: The biphenyl group provides additional hydrophobic interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C31H27NO4 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) |
InChI Key |
PAOZLXFVEJEANM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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